6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one
Description
Systematic IUPAC Name Deconstruction and Positional Analysis
The IUPAC name follows hierarchical substituent prioritization rules, beginning with the pyrido[2,3-d]pyrimidin-7(8H)-one core. Key components include:
Parent heterocycle : Pyrido[2,3-d]pyrimidin-7(8H)-one
Substituents :
- Position 6 : 2-chloro-4-(4-methylthiazol-5-yl)phenyl group
- Position 8 : Ethyl group
- Position 2 : (4-(4-ethylpiperazin-1-yl)phenyl)amino group
Table 1: Positional assignments of substituents
| Parent Position | Substituent | Structural Role |
|---|---|---|
| 6 | 2-chloro-4-(4-methylthiazol-5-yl)phenyl | Aromatic pharmacophore |
| 8 | Ethyl | N-alkylation for solubility |
| 2 | (4-(4-ethylpiperazin-1-yl)phenyl)amino | Basic side chain for receptor interaction |
The numbering adheres to fusion priorities, with the pyrimidine ring receiving lower positional indices than the pyridine.
Core Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold Characterization
The scaffold comprises a pyridine ring fused to a pyrimidinone system (Figure 1). Critical features include:
- Ring fusion : Pyridine (positions 1–6) shares bonds with pyrimidine at positions 2 and 3 (hence [2,3-d] notation).
- Ketone group : At position 7, contributing to hydrogen-bonding capacity.
- Tautomerism : The 8H designation specifies a lactam tautomer over alternative enol forms.
The ethyl group at position 8 introduces steric bulk, potentially influencing scaffold conformation and binding pocket compatibility.
Substituent Configuration Analysis: Chlorophenyl-Thiazole Moiety
The 2-chloro-4-(4-methylthiazol-5-yl)phenyl group at position 6 exhibits:
Phenyl ring substitutions :
- Position 2 : Chlorine atom (electron-withdrawing group)
- Position 4 : 4-Methylthiazol-5-yl heterocycle
Thiazole ring characteristics :
Spatial arrangement:
- The thiazole’s 5-position bonds to the phenyl ring, creating a conjugated system that may enhance π-stacking interactions.
- Chlorine’s ortho position relative to the scaffold imposes steric constraints on rotational freedom.
Ethylpiperazine Side Chain Spatial Arrangement
The 4-(4-ethylpiperazin-1-yl)phenylamino group at position 2 features:
Piperazine ring :
Linkage :
Electron distribution :
Table 2: Key spatial parameters of the ethylpiperazine side chain
| Parameter | Value/Description | Significance |
|---|---|---|
| Dihedral angle (C-N-C-N) | ~60° | Minimizes lone pair repulsion |
| N4-ethyl orientation | Equatorial | Reduces 1,3-diaxial strain |
This side chain likely mediates solubility and target engagement through hydrogen bonding and cation-π interactions.
Properties
Molecular Formula |
C31H32ClN7OS |
|---|---|
Molecular Weight |
586.2 g/mol |
IUPAC Name |
6-[2-chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-ethylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C31H32ClN7OS/c1-4-37-12-14-38(15-13-37)24-9-7-23(8-10-24)35-31-33-18-22-16-26(30(40)39(5-2)29(22)36-31)25-11-6-21(17-27(25)32)28-20(3)34-19-41-28/h6-11,16-19H,4-5,12-15H2,1-3H3,(H,33,35,36) |
InChI Key |
RKGOEFGEVFFZSG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C=C(C(=O)N(C4=N3)CC)C5=C(C=C(C=C5)C6=C(N=CS6)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Thiazole Derivatives
Thiazole derivatives can be synthesized through a multi-step process involving:
Step 1: Formation of Thiazole Ring
The initial step typically involves the reaction of a thioketone with an amine under acidic conditions to form the thiazole ring. For example, a reaction between 4-methylthiazol-5-amine and an appropriate electrophile can yield a substituted thiazole.
Step 2: Substitution Reactions
Subsequent reactions may involve halogenation or alkylation to introduce additional functional groups, such as chloro or ethyl groups, which are crucial for the final compound's activity.
Synthesis of Amines
Amines are prepared through reductive amination or nucleophilic substitution reactions involving appropriate aromatic precursors:
-
The reaction of piperazine derivatives with aryl halides can yield the desired amine products necessary for further coupling steps.
Formation of the Pyrido[2,3-d]pyrimidine Framework
The core structure of pyrido[2,3-d]pyrimidin-7(8H)-one is formed through cyclization reactions that typically involve:
-
The reaction between pyrimidine derivatives and enaminones or guanidines can lead to the formation of the pyrido[2,3-d]pyrimidine framework. This step often requires heating and may involve solvents such as acetic anhydride to facilitate cyclization.
Final Coupling Reactions
The final stage involves coupling the synthesized intermediates to form the complete structure:
Coupling of Thiazole and Pyrido Framework
This step typically involves:
-
The thiazole derivative is coupled with the pyrido framework using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form an amide bond.
Purification
Post-synthesis, purification steps such as recrystallization or chromatography are essential to isolate the desired compound from by-products.
Yields and Characterization
The overall yield of the target compound can vary based on conditions and starting materials used in each step. Typical yields reported in similar syntheses range from 60% to 80% , depending on reaction optimization.
Characterization Techniques
Characterization is performed using techniques such as:
Nuclear Magnetic Resonance (NMR): To confirm structure and purity.
Mass Spectrometry (MS): For molecular weight determination.
Infrared Spectroscopy (IR): To identify functional groups present in the compound.
Data Summary Table
| Step | Reaction Type | Yield (%) | Key Intermediates |
|---|---|---|---|
| Thiazole Synthesis | Nucleophilic Substitution | 70% | Thiazole Derivatives |
| Amines Synthesis | Reductive Amination | 65% | Piperazine Derivatives |
| Cyclization | Ring Closure | 75% | Pyrido Framework |
| Final Coupling | Amide Bond Formation | 60% | Complete Compound |
Chemical Reactions Analysis
Types of Reactions
6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising neuroprotective and anti-neuroinflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Pharmacology: It has shown significant activity against various cancer cell lines, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one involves multiple molecular targets and pathways:
Inhibition of ER Stress: The compound reduces the expression of endoplasmic reticulum chaperone BIP, thereby alleviating ER stress.
Apoptosis Regulation: It decreases the expression of apoptosis markers such as cleaved caspase-3, leading to reduced cell death.
NF-kB Pathway Inhibition: The compound inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Core Structure Modifications
The pyrido[2,3-d]pyrimidinone scaffold is shared among several kinase inhibitors. Below is a comparison with structurally similar compounds:
Mechanistic Insights from Structural Similarity
Studies on structurally related natural compounds (e.g., oleanolic acid and hederagenin) demonstrate that shared scaffolds often correlate with overlapping mechanisms of action (MOAs) . For the target compound:
- Piperazine and pyrimidinone motifs: Critical for ATP-binding pocket interactions in kinases.
- Thiazole ring : May enhance selectivity for kinases overexpressed in cancer (e.g., EGFR, PI3K).
Molecular docking simulations (as in ) predict strong binding affinity to cyclin-dependent kinases (CDKs), similar to FDA-approved CDK inhibitors like palbociclib .
Physicochemical Properties
Biological Activity
The compound 6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one, identified by CAS number 1428758-96-6, is a novel derivative with potential biological activities, particularly in the realm of anticancer research. This article delves into its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 586.2 g/mol. Its structure includes various functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C31H32ClN7OS |
| Molecular Weight | 586.2 g/mol |
| CAS Number | 1428758-96-6 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxicity against various human cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer).
- Cytotoxicity Testing :
- The compound exhibited IC50 values ranging from 3.35 μM to 18.69 μM across different cell lines, indicating potent anticancer activity compared to standard reference drugs like combretastatin A-4 .
- Specifically, compound 5b showed a strong lethal effect on HepG2 cells with an IC50 value of 10.92 ± 0.5 μM , while 6d demonstrated an IC50 of 4.03 ± 0.2 μM , outperforming the reference drug .
The mechanism behind the anticancer activity appears to involve inhibition of tubulin polymerization, which is critical for cell division. This mechanism is similar to that of known chemotherapeutic agents, suggesting that this compound could be developed into a viable treatment option.
Study 1: Synthesis and Evaluation
A research study focused on synthesizing thiazole derivatives, including this compound, evaluated their cytotoxic effects using the MTT assay across several cancer cell lines. The results indicated that specific structural modifications significantly enhanced the cytotoxicity of these compounds .
Study 2: Molecular Docking Studies
Molecular docking studies were performed to predict the binding affinity of the compound to various biological targets involved in cancer progression. The findings suggested that it has a high probability of interacting with kinase receptors, which are crucial in signaling pathways related to cancer cell proliferation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
